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Compound of Interest

Compound Name: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

CAS No.: 773131-64-9

Cat. No.: B2955188

Get Quote

Executive Summary
Cinnamic acids are ubiquitous, naturally occurring scaffolds renowned for their diverse pharmacological profiles. However, in modern drug design, the

to trifluoromethyl groups (-CF3)—fundamentally alters their physicochemical properties. Fluorination is not merely a structural tweak; it is a profound m

guide explores the Structure-Activity Relationship (SAR) of fluorinated cinnamic acids, detailing how specific halogen placements dictate biological eff

The Physicochemical Mechanics of Fluorination
The rational design of fluorinated cinnamic acids relies on three core physicochemical shifts:

Electronegativity & Halogen Bonding: Fluorine is the most electronegative element. When substituted onto the phenyl ring of a cinnamic acid, it with

carboxylic acid. Furthermore, the fluorine atom can participate in multipolar halogen bonding within the active sites of target enzymes[1].

Lipophilicity (LogP) & Permeability: The incorporation of fluorine increases the hydrophobicity of the cinnamoyl scaffold. This enhanced lipophilicity 

to cross robust bacterial cell walls or mammalian lipid bilayers more efficiently[2].

Metabolic Resistance: Replacing a labile C-H bond with a highly stable C-F bond (bond energy ~480 kJ/mol) at primary sites of cytochrome P450 m

extending its pharmacological half-life.

Structure-Activity Relationship (SAR) Landscapes
Antimicrobial and Antibiofilm Efficacy
Recent SAR studies on menthol-based cinnamoyl esters have demonstrated that the precise positioning of fluorine dictates antimicrobial selectivity. F

compound MF1) exhibit highly potent and selective antimicrobial activity against Enterococcus faecium (MIC50 = 16 mg/L), representing a significant 

a steric twist that prevents coplanarity between the phenyl ring and the conjugated alkene, creating a highly specific 3D conformation that enhances b

to 50%[2].

In antitubercular drug discovery, trifluoromethylated (-CF3) cinnamic acid derivatives act as direct inhibitors of the Mycobacterium tuberculosis enoyl-A

position of the phenyl ring facilitates deep penetration into the hydrophobic pocket of InhA, forming critical interactions with the Tyr158 residue and ha

Anticancer and Enzyme Inhibition
Beyond antimicrobials, fluorinated cinnamic acids serve as critical building blocks for complex anticancer agents, such as pyrazolo[3,4-b]pyridine deri

Topoisomerase IIα (TOPIIα) inhibitors. The electron-withdrawing nature of fluorine stabilizes the molecule within the TOPIIα-DNA cleavage complex, i

PARP-1 and Caspase pathways[4].

Quantitative SAR Data Summary
The following table summarizes the causal relationship between specific fluorination patterns and their biological impacts:
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Substitution Pattern Primary Electronic/Steric Effect Target / Application

2-Fluoro (ortho) Steric twist; breaks coplanarity, increases LogP. E. faecium / Biofilms

3-Trifluoromethyl Strong inductive electron withdrawal; high lipophilicity. M. tuberculosis (InhA)

2,6-Difluoro Dual ortho shielding; extreme metabolic stability. General Enzyme Inhibition

3-Chloro-2-fluoro Synergistic halogen bonding; tuned pKa. TOPIIα / Cancer Cell Lines
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Mechanistic pathway of mycobacterial InhA inhibition by fluorinated cinnamic acids.
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Self-validating experimental workflow for synthesizing and evaluating fluorinated cinnamic acids.

Experimental Workflows & Self-Validating Protocols
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Protocol A: Synthesis via Knoevenagel Condensation
Causality & Rationale: The Knoevenagel condensation is the gold standard for synthesizing cinnamic acid derivatives[5],[6]. For fluorinated benzaldeh

strong base would risk initiating an unwanted Nucleophilic Aromatic Substitution (SNAr) on the highly activated, electron-deficient fluorinated ring. The

degrading the fluorinated scaffold.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the specific fluorobenzaldehyde (e.g., 3-chloro-2-fluorobenzaldehyd

Catalyst Addition: Add pyridine as the primary solvent and a catalytic amount of piperidine (0.1 eq)[5].

Condensation & Decarboxylation: Heat the mixture to reflux (approx. 100-110°C) and stir continuously for 4–8 hours. The heat drives both the cond

the trans-alkene.

Quenching & Precipitation: Cool the reaction to room temperature and pour it into a mixture of crushed ice and concentrated HCl (to reach pH 2). T

Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >95% purity (ve

Protocol B: Self-Validating MIC & Biofilm Inhibition Assay
Causality & Rationale: A standard crystal violet biofilm assay quantifies total biomass but cannot distinguish between true biofilm disruption and basel

couples the structural biomass readout with a resazurin metabolic viability control. This ensures that any observed biofilm reduction at sub-MIC conce

death[2].

Step-by-Step Methodology:

Broth Microdilution (MIC Determination): In a 96-well plate, prepare two-fold serial dilutions of the fluorinated cinnamic acid (ranging from 512 to 0.5

at

CFU/mL). Incubate at 37°C for 24 hours.

Resazurin Viability Control: Add 10 µL of resazurin solution (0.015%) to a parallel replica plate. Incubate for 2 hours. A color change from blue to pin

change is recorded as the MIC.

Biofilm Biomass Quantification: For sub-MIC wells (e.g., 0.5 × MIC) in the original plate, discard the planktonic broth and wash the wells gently with

Crystal Violet Staining: Fix the adherent biofilm with methanol for 15 minutes, air dry, and stain with 0.1% crystal violet for 20 minutes.

Elution & Readout: Wash excess stain with distilled water, elute the bound dye using 33% glacial acetic acid, and measure the optical density (OD)

control.

References
"Advancing infection therapy: the role of novel menthol-based antimicrobials", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-a
redirect/AUZIYQGP_0V7pGLdoGC53zWDipGAaa2myrIFd2dkTh_Bu9q6klU470TlfJSbFazudpNWMOhq-KQ5ANxa-nN9rSAQi2BNa1V2_rYesKnyhy
Qr5nItfAct08327GrQylgKj4Rc926pU4pObkwYWZqEEZW5VQeVhoCgJ8rtxMTnQjT9VvgUwRrQmNoq0lvPgSRNmVcUGhadMAheZRd4ntP9h3sJa3
"2,6-Difluoro-4-methylcinnamic Acid", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOT6PxwSELk7c4gCO
JpPF3oVnjrtx6v1fDR0W-SCSEi5eT0JicpLnZ0F8Ssw9WrmMcDB4sb8tnk-1jz2xqSwg=]
"3-Chloro-2-fluorocinnamic acid | 261762-62-3", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGDHlKp1pL
AoCdt5YDEXkDKJcqlyF5UoVed5gudjevHYCjaxitj08dZ2h_K_38PgEvzBj0wh-d79sAEQcQDPCbc7U2vHdYUuImJBqLijmrgLC_68znphGs8ut7ntiLw
"Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery", ResearchGate.[https://vertexaisearch.cl
PuNxPT91MSnzxo2PiKzXx9bnVU0yihkcvlTweyfrGmBsNdoMGRbErYjoh3A2R7CUmvWb6sbiJqhTWXA7mJz3ocEllZaleWYL3fginRW0kjAzoOPft71
0gdNAdEXkTwoWC-pqzdmxU8p_azx83UNZaGKv6dmznSS2Q61Ep3udwlJCmzKaTNwiQkTTEhZzWBb9SG9nQpr4V33xnJnxEOvUUGxxo=]
"Veronika Vojáčková's research works", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQHhzvY9YWHmAAt9kdxuEoN4zz3z1DpnOsBsJHfg_sG1uh585eGy1Qxn9YnyvLw_mcm97MYN05Ya_PlcNIW6XbUbMU2UPXITM1
M5CECdCHMqDgGyVYlb5Ad1muBliGztc0w0tLm75Tm0II6xRiiEebwHiiJO6pyIMi-u]
"Trifluoromethylcinnamanilides – Effective dual inhibitors of Mycobacterium smegmatis and Plasmodium falciparum", ResearchGate.[https://vertexa
redirect/AUZIYQEnGz6T1JIJTfthuXnM-BZ-WT19f-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b13616063
https://www.benchchem.com/product/B1310187
https://www.benchchem.com/product/b13616063
https://www.researchgate.net/publication/399510000_Advancing_infection_therapy_the_role_of_novel_menthol-based_antimicrobials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2955188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


fGev5MQKx3w_TVG42AbnnpbEEsXusRhfPu99ENblFPDNdGK2YTj5Psb6kLzEJTTP66rpJycHUvTaGGOZ86A6RBF07yRGrT432dbe1PZ1FM7HvF
hzV75Qa7P-fNvdgdij7Vy6ZKyTDsYTE21waWtaaneq_eLnUF_hwegthNyEYkx1ty_IO34lN6cf9neUV72NyACLFGkDfGTByIB4zw==]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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